molecular formula C11H9N3 B8288358 5-(1H-imidazol-1-yl)-1H-indole

5-(1H-imidazol-1-yl)-1H-indole

Cat. No.: B8288358
M. Wt: 183.21 g/mol
InChI Key: ULZSYRVGEIWSSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1H-Imidazol-1-yl)-1H-indole is a synthetic compound of significant interest in medicinal chemistry, featuring a molecular framework that combines two privileged heterocyclic structures: indole and imidazole. The indole nucleus is a cornerstone in drug design, present in a multitude of bioactive molecules and natural products, and is known for its versatility in interacting with various biological targets . The imidazole ring is a fundamental building block in many approved drugs, contributing to a wide spectrum of biological activities and often playing a key role in metal coordination and hydrogen bonding within enzyme active sites . Although direct biological data for this specific compound is limited in the public domain, its core structure is a key synthon for investigating new therapeutic agents. Research on structurally similar 3-substituted-1H-imidazol-5-yl-1H-indoles has identified potent analogues with exceptional activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as ≤0.25 µg/mL, while also demonstrating a lack of cytotoxicity and hemolytic activity . This highlights the potential of the indole-imidazole scaffold in addressing the critical global health challenge of antibiotic resistance. Furthermore, closely related molecular architectures, such as 5-[(aryl)(1H-imidazol-1-yl)methyl]-1H-indoles, have been developed as potent and selective aromatase (CYP19) inhibitors, a key target in breast cancer therapy . This underscores the broader utility of the indole-imidazole conjugate in oncology research. The compound this compound itself serves as a valuable intermediate for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for various biological targets. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

5-imidazol-1-yl-1H-indole

InChI

InChI=1S/C11H9N3/c1-2-11-9(3-4-13-11)7-10(1)14-6-5-12-8-14/h1-8,13H

InChI Key

ULZSYRVGEIWSSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C=C1N3C=CN=C3

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 5 1h Imidazol 1 Yl 1h Indole

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Property Analysis

A detailed experimental UV-Vis spectrum, including absorption maxima (λmax) and molar absorptivity (ε) values, for 5-(1H-imidazol-1-yl)-1H-indole is not available in the reviewed literature. A proper analysis would involve dissolving the compound in various solvents to observe any solvatochromic shifts and to identify the nature of the electronic transitions (e.g., π→π, n→π). Without this primary data, a quantitative analysis and a corresponding data table cannot be generated.

Single Crystal X-ray Diffraction Analysis

A crystallographic information file (CIF) or a published study containing the results of a single-crystal X-ray diffraction analysis for this compound could not be found. This information is essential for a definitive discussion of its solid-state properties.

Determination of Precise Molecular Geometry and Conformation in the Solid State

Without experimental X-ray diffraction data, the precise bond lengths, bond angles, and torsion angles that define the molecular geometry and conformation of this compound in the solid state cannot be reported.

Analysis of Crystal Packing, Intermolecular Interactions (e.g., C—H⋯N, C—H⋯O Hydrogen Bonds), and π-π Stacking

A detailed analysis of the supramolecular architecture, including specific intermolecular interactions like hydrogen bonds and π-π stacking, is entirely dependent on the crystal structure data. No such data is currently available for this compound.

Crystallographic Data Refinement, Space Group Determination, and Unit-Cell Dimension Analysis

Information regarding the crystal system, space group, unit-cell dimensions (a, b, c, α, β, γ), and refinement parameters (e.g., R-factor) is derived directly from single-crystal X-ray diffraction experiments. As no such experiment has been reported for this compound, these crystallographic details are unknown.

Theoretical and Computational Investigations of 5 1h Imidazol 1 Yl 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of compounds like 5-(1H-imidazol-1-yl)-1H-indole. These methods provide insights into the molecule's behavior at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT would be employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. This is achieved by finding the minimum energy conformation on the potential energy surface. The theory is based on the principle that the energy of a molecule is a functional of its electron density. By optimizing the geometry, key parameters such as bond lengths, bond angles, and dihedral angles can be accurately predicted. These calculated structural parameters provide a foundational understanding of the molecule's physical and chemical properties.

Selection and Application of Appropriate Basis Sets (e.g., B3LYP/6-31G(d,p), 6-311++G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For organic molecules such as this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and reliable choice that combines the accuracy of ab initio methods with the efficiency of density functional methods.

The basis set is a set of mathematical functions used to describe the atomic orbitals in the molecule. Common basis sets include:

6-31G(d,p): This is a split-valence basis set that is widely used for geometry optimizations of organic molecules. The (d,p) notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allows for a more flexible and accurate description of the electron distribution, particularly in systems with non-spherical electron densities.

6-311++G(d,p): This is a more extensive triple-split valence basis set. The "++" indicates the addition of diffuse functions to both heavy and hydrogen atoms. Diffuse functions are important for describing systems with lone pairs of electrons, anions, or in calculations of properties like electron affinities and proton affinities, where the electron density is more spread out.

The selection of the basis set is a trade-off between computational cost and desired accuracy. For a molecule like this compound, a calculation at the B3LYP/6-311++G(d,p) level of theory would be expected to provide highly accurate results for both its geometry and electronic properties.

Analysis of Electronic and Reactivity Properties

Once the geometry of this compound is optimized, various electronic and reactivity properties can be calculated to understand its chemical behavior.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap Calculations for Charge Transfer Characteristics

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic transitions of a molecule.

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE) , is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and can be more easily excited, indicating higher chemical reactivity and the potential for intramolecular charge transfer. For this compound, the distribution of the HOMO and LUMO across the indole (B1671886) and imidazole (B134444) rings would reveal the likely sites for electrophilic and nucleophilic attack, respectively, and indicate the direction of charge transfer upon electronic excitation.

ParameterDescription
EHOMO Energy of the Highest Occupied Molecular Orbital
ELUMO Energy of the Lowest Unoccupied Molecular Orbital
ΔE (Energy Gap) ELUMO - EHOMO

Charge Distribution Analysis (e.g., Natural Bond Orbital (NBO) Analysis, Molecular Electrostatic Potential (MEP) Maps)

Understanding the distribution of charge within a molecule is essential for predicting its reactivity and intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution in a molecule. It localizes the molecular orbitals into lone pairs, bonding orbitals, and anti-bonding orbitals. This analysis can quantify the delocalization of electron density from a filled donor NBO to an empty acceptor NBO, which is a measure of hyperconjugative interactions and intramolecular charge transfer. For this compound, NBO analysis would reveal the nature of the chemical bonds and the charge on each atom, providing insights into the stability of the molecule.

Molecular Electrostatic Potential (MEP) Maps: An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Different colors on the map represent different values of the electrostatic potential:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green: Regions of neutral electrostatic potential.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole and indole rings, indicating these as potential sites for protonation or interaction with electrophiles.

Prediction of Electronic Excitation Energies and Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and predicting the UV-Visible absorption spectra of molecules. By calculating the energies of the lowest singlet-singlet electronic transitions, it is possible to predict the wavelength of maximum absorption (λmax). This information is crucial for understanding the photophysical properties of the molecule and for comparing theoretical predictions with experimental spectroscopic data. For this compound, TD-DFT calculations would help in assigning the observed absorption bands to specific electronic transitions, such as π → π* transitions within the aromatic rings.

PropertyDescription
Excitation Energy (eV) The energy required to promote an electron from the ground state to an excited state.
Oscillator Strength (f) The probability of a particular electronic transition.
λmax (nm) The wavelength of maximum absorption in the UV-Visible spectrum.

Conformational Analysis and Tautomerism Studies

Conformational Preferences:

Computational studies on analogous biaryl systems suggest that the molecule is not entirely planar in its lowest energy state. The dihedral angle between the planes of the indole and imidazole rings is a key parameter. A potential energy surface scan would likely reveal two main energy minima corresponding to non-planar (skewed) conformations and a higher energy barrier for the planar conformation due to steric hindrance between the hydrogen atoms on the adjacent rings.

Planar Conformation: In a planar arrangement, the two rings lie in the same plane. This conformation is generally disfavored due to steric clashes between the H4 proton of the indole ring and the H2 proton of the imidazole ring.

Non-planar (Skewed) Conformations: The most stable conformers are expected to have a dihedral angle that relieves this steric strain. The exact angle would be determined by a balance between steric repulsion and the electronic effects of conjugation between the two rings.

Conformer Relative Energy (kcal/mol) Dihedral Angle (Indole-Imidazole)
Skewed Conformer 10.00~40-50°
Skewed Conformer 20.00~-40-50°
Planar Transition State> 3.0

Tautomerism:

Both the indole and imidazole rings in this compound can theoretically exist in different tautomeric forms.

Indole Tautomerism: The indole ring can exist in its common 1H-indole form or its less stable 3H-indole tautomer. Computational studies on indole itself have shown the 1H-tautomer to be significantly more stable.

Imidazole Tautomerism: The imidazole ring can undergo prototropic tautomerism, with the proton on either N1 or N3. However, in this compound, the N1 position is substituted by the indole ring, so only tautomerism involving the proton on the indole nitrogen is considered.

Given the established stability of the 1H-indole tautomer, it is overwhelmingly the most probable form of the indole moiety. Therefore, the primary structure of the molecule is confidently assigned as this compound.

Thermochemical Calculations (e.g., Heats of Formation, Relative Stabilities)

Thermochemical calculations provide quantitative data on the stability of a molecule. The heat of formation (ΔHf°) is a key parameter representing the enthalpy change when a compound is formed from its constituent elements in their standard states.

While specific experimental or high-level computational data for the heat of formation of this compound is not available in the surveyed literature, an estimation can be made by considering the contributions of the individual indole and imidazole rings.

Compound Experimental Gas-Phase Heat of Formation (ΔHf°) (kJ/mol)
Indole165.7 ± 2.1
Imidazole49.0 ± 1.0

Data for parent compounds are provided for context. The heat of formation for this compound would not be a simple sum of these values due to the interaction between the rings.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, activation energies, and reaction pathways. For this compound, several types of reactions could be computationally explored.

Electrophilic Aromatic Substitution:

The indole nucleus is known to be highly reactive towards electrophiles, with a preference for substitution at the C3 position. The presence of the imidazole substituent at the C5 position will modulate this reactivity. The imidazole ring is generally considered to be a π-electron-rich system, but its effect on the indole ring will depend on its orientation. Computational modeling of electrophilic attack (e.g., nitration, halogenation) on the this compound system would involve:

Reactant Complex Formation: Modeling the initial interaction between the electrophile and the indole ring.

Transition State Search: Locating the transition state for the formation of the sigma complex (Wheland intermediate) at various positions on the indole ring (C2, C3, C4, C6, C7).

Activation Energy Calculation: Determining the energy barrier for each potential substitution pathway.

The results of such calculations would likely confirm that the C3 position remains the most favorable site for electrophilic attack, but the activation energy for this reaction would be influenced by the electronic donation or withdrawal from the imidazole substituent.

Position of Electrophilic Attack Predicted Relative Activation Energy *
C3Lowest
C2Higher
C6Higher
C4Highest
C7Highest

* Note: This table presents a qualitative prediction based on the known reactivity of indole and the expected electronic influence of a 5-substituent. Precise values would require specific DFT calculations.

Other Potential Reactions:

Computational methods could also be employed to study other potential reactions, such as N-alkylation or N-acylation of the indole or imidazole nitrogen atoms, or metal-catalyzed cross-coupling reactions involving the C-H bonds of the heterocyclic rings. These studies would provide valuable information on the feasibility and selectivity of various synthetic transformations of this compound.

Reactivity, Functionalization, and Derivatization Strategies for 5 1h Imidazol 1 Yl 1h Indole

Electrophilic and Nucleophilic Substitution Reactions on Indole (B1671886) and Imidazole (B134444) Moieties

The reactivity of 5-(1H-imidazol-1-yl)-1H-indole is dictated by the electronic properties of its constituent rings. The indole nucleus is an electron-rich system, making it highly reactive towards electrophiles. In contrast, the imidazole ring is considered a π-excessive aromatic heterocycle, but its reactivity is modulated by the protonation state and the nature of the substituents.

Electrophilic Aromatic Substitution (SEAr):

The indole ring typically undergoes electrophilic substitution preferentially at the C3 position of the pyrrole (B145914) ring, which possesses the highest electron density. quimicaorganica.org Should the C3 position be occupied, electrophilic attack may occur at the C2, C6, or C4 positions. For this compound, the primary site of electrophilic attack is expected to be C3. The imidazole substituent at C5, being an electron-withdrawing group through inductive effects, deactivates the benzene (B151609) ring towards electrophilic substitution. Common electrophilic substitution reactions applicable to the indole core include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. quimicaorganica.org

The imidazole ring itself can undergo electrophilic substitution, although it is generally less reactive than the indole's pyrrole ring. Substitution typically occurs at the C4 or C5 positions, depending on the reaction conditions and existing substituents.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution on an unsubstituted indole ring is generally difficult due to its electron-rich nature. nih.gov However, the introduction of strong electron-withdrawing groups can facilitate such reactions. For this compound, the imidazole group is not sufficiently deactivating to promote SNAr on the indole's benzene ring under standard conditions. Nucleophilic substitution is more plausible on a pre-functionalized halo-indole or halo-imidazole derivative. For instance, a halogen atom at the C2 position of the imidazole ring can be displaced by various nucleophiles. acs.org

Table 1: Predicted Reactivity towards Electrophilic Substitution

Position Moiety Predicted Reactivity Rationale
C3 Indole (Pyrrole) High Highest electron density in the indole system. quimicaorganica.org
C2 Indole (Pyrrole) Moderate Secondary site if C3 is blocked.
C4, C6, C7 Indole (Benzene) Low Deactivated by the electron-withdrawing imidazole at C5.
C4', C5' Imidazole Moderate Susceptible to electrophilic attack, position depends on conditions.

Regioselective Functionalization for Targeted Structural Modifications

Achieving regioselective functionalization of this compound is essential for synthesizing derivatives with specific properties. This requires careful selection of reagents, catalysts, and protecting groups to direct reactions to the desired position.

The significant difference in reactivity between the indole's C3 position and other positions allows for straightforward C3 functionalization. To target the less reactive positions on the benzene ring (C4, C6, C7) or the imidazole ring, the more reactive sites (N1-H and C3) often need to be protected. N-alkylation or N-acylation can protect the indole nitrogen, which can also influence the reactivity of the rest of the molecule.

Recent methodologies have enabled the direct C-H functionalization of the indole's benzene ring. For example, copper-catalyzed C5–H alkylation has been demonstrated on indoles bearing a directing group at the C3 position. nih.gov Similarly, metal-free, regioselective iodination at the C5 position of indoles has been developed, offering a handle for further modifications. rsc.org While not performed on the title compound itself, these strategies suggest that selective functionalization of the C4, C6, and C7 positions of this compound is feasible through the use of appropriate directing groups or specialized catalytic systems. nih.gov

Table 2: Strategies for Regioselective Functionalization

Target Position Strategy Example Reaction Reference Concept
Indole C3 Direct Electrophilic Substitution Vilsmeier-Haack Formylation quimicaorganica.org
Indole N1 Deprotonation and Alkylation/Acylation Reaction with NaH followed by an alkyl halide researchgate.net
Indole C4, C6, C7 Directed C-H Activation Use of a removable directing group at N1 or C3 nih.gov
Indole C5 Direct C-H Halogenation NIS (N-Iodosuccinimide) in MeCN rsc.org
Imidazole Ring Metalation-Substitution Lithiation followed by quenching with an electrophile General Principle

Catalyst-Mediated Chemical Transformations and Cross-Coupling Reactions

Catalyst-mediated reactions, particularly palladium-catalyzed cross-coupling, are powerful tools for the derivatization of heterocyclic compounds like this compound. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups.

To participate in cross-coupling reactions, the molecule must first be functionalized with a suitable group, typically a halogen (Br, I) or a triflate. Regioselective halogenation of either the indole or imidazole ring can provide the necessary precursors. For instance, a bromo- or iodo-substituted derivative of this compound could undergo Suzuki, Heck, Sonogashira, or Buchwald-Hartwig reactions.

Suzuki Coupling: Reaction of a halogenated derivative with a boronic acid or ester to form a C-C bond.

Heck Coupling: Reaction with an alkene to introduce a vinyl group.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond. acs.org

Palladium catalysts are effective for the C-N cross-coupling of bromo-imidazoles with various amines. acs.org Similarly, palladium-catalyzed cross-coupling of indolyl silanolates demonstrates the utility of these methods for functionalizing the indole core. nih.gov These precedents indicate that both heterocyclic components of the title compound can be successfully employed in a variety of catalytic cross-coupling transformations.

Table 3: Potential Cross-Coupling Reactions for Halogenated this compound

Reaction Type Coupling Partner Catalyst System (Example) Product Type
Suzuki Arylboronic Acid Pd(PPh₃)₄, Base (e.g., Na₂CO₃) Biaryl derivative
Heck Styrene Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) Stilbene derivative
Sonogashira Phenylacetylene PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) Arylalkyne derivative
Buchwald-Hartwig Morpholine Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) Amino-substituted derivative

Formation of Coordination Compounds and Metal Complexes for Advanced Material Design

The this compound molecule is an excellent candidate for use as a ligand in coordination chemistry. The imidazole ring contains a "pyridine-type" nitrogen atom (N3) with a lone pair of electrons that is readily available for coordination to a metal center. The indole N-H proton can also be deprotonated to act as an anionic donor site, potentially allowing the ligand to act as a bidentate or bridging ligand.

This ligand can coordinate with a variety of transition metal ions, such as zinc(II), copper(II), cobalt(II), and nickel(II), to form metal complexes. mdpi.com The coordination geometry of these complexes (e.g., tetrahedral, square planar, or octahedral) would be determined by the nature of the metal ion, its oxidation state, and the stoichiometry of the ligand-to-metal ratio.

For example, related indole-imidazole ligands have been shown to form distorted tetrahedral complexes with Zn(II), coordinating through the imidazole nitrogen atom. mdpi.com The synthesis of such complexes typically involves reacting the ligand with a metal salt (e.g., chloride or acetate) in a suitable solvent. The resulting coordination compounds can exhibit interesting photoluminescent, magnetic, or catalytic properties, making them attractive for applications in materials science, such as in the development of sensors, catalysts, or novel electronic materials. rsc.org

Table 4: Examples of Metal Complexes with Related Indole-Imidazole Ligands

Metal Ion Ligand Complex Formula (Example) Coordination Geometry Reference
Zinc(II) 3-((1H-imidazol-1-yl)methyl)-1H-indole [Zn(Ligand)₂Cl₂] Distorted Tetrahedral mdpi.com
Lead(II) 5-[4-(1H-imidazol-1-yl)phenyl]-2H-tetrazole [Pb(Ligand)₂(H₂O)] - rsc.org
Nickel(II) 5-[4-(1H-imidazol-1-yl)phenyl]-2H-tetrazole [Ni(Ligand)₂(H₂O)₄]·2H₂O - rsc.org
Cobalt(II) 5-[4-(1H-imidazol-1-yl)phenyl]-2H-tetrazole [Co(Ligand)₂(H₂O)₄]·2H₂O - rsc.org

Advanced Applications of 5 1h Imidazol 1 Yl 1h Indole and Its Derivatives in Chemical Sciences

Applications in Materials Science

The inherent photophysical properties and the propensity for forming ordered structures make derivatives of 5-(1H-imidazol-1-yl)-1H-indole attractive candidates for the development of novel functional materials.

Development of Materials with Tunable Optical Properties (e.g., Fluorescence, Non-linear Optics)

The fusion of indole (B1671886) and imidazole (B134444) rings creates a conjugated system with significant potential for applications in optics. The fluorescence of indole derivatives is well-documented, with neutral forms typically showing emission maxima around 350 nm. nih.gov The specific substitution pattern and the molecular environment can significantly alter these properties. For instance, 5-hydroxyindole (B134679) derivatives have been shown to exhibit a distinct fluorescence in acidic solutions with a maximum emission between 520–540 nm, a phenomenon attributed to proton-transfer reactions in the excited state. nih.gov

Derivatives incorporating the imidazolyl-indole framework have been investigated for their non-linear optical (NLO) properties. niscpr.res.inniscpr.res.in Chalcones containing both indole and imidazole moieties, for example, are recognized as promising organic NLO materials due to their potential for high second-harmonic generation (SHG) efficiency. niscpr.res.in Theoretical studies using Density Functional Theory (DFT) on related structures have shown that the intramolecular charge transfer between the electron-donating indole and electron-accepting imidazole components is key to their NLO activity. niscpr.res.in The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical factor; a smaller gap facilitates this charge transfer, enhancing the material's NLO response. niscpr.res.in

Table 1: Spectroscopic and NLO Properties of Selected Imidazole/Indole Derivatives
Compound TypePropertyValueReference
Indole-7-carboxaldehydeDipole Moment (μ)1.88 D researchgate.net
First Hyperpolarizability (β)3.96 x 10-30 esu
Imidazole-based Fluorophore (1c , with OMe group)Absorption Max (λabs)Not specified acs.org
Emission Max (λem)494 nm
Imidazole-based Fluorophore (1d , with piperidine (B6355638) group)Emission Max (λem) in THF533 nm acs.org
Quantum Yield (ΦF) in THF0.767
Quantum Yield (ΦF) in EtOAc0.710

Design of Photoactive Materials and Optoelectronic Components

The promising photophysical properties of imidazolyl-indole derivatives have led to their exploration in optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). mdpi.comtandfonline.com The bipolar nature of molecules that combine electron-donating units like carbazole (B46965) or indole with electron-accepting imidazole moieties allows for balanced charge injection and transport, which is crucial for efficient device performance. nih.gov

Researchers have synthesized various derivatives for use as fluorescent emitters in OLEDs. For instance, materials combining carbazole and diphenyl imidazole have been developed that exhibit deep-blue emissions with Commission Internationale de l'Éclairage (CIE) coordinates of (0.16, 0.08). mdpi.com A non-doped deep-blue OLED using a carbazole-π-imidazole derivative achieved a maximum external quantum efficiency (EQE) of 4.43% and a high luminance of 11,364 cd/m². nih.gov The design strategy often involves creating a twisted structure between the donor and acceptor units to prevent undesirable intramolecular charge transfer, which can cause a bathochromic (red) shift in emission, thereby ensuring a pure deep-blue light. nih.gov

Table 2: Performance of OLEDs Incorporating Imidazole-Indole/Carbazole Derivatives
Emitter Material TypeMax. EQE (%)Max. Luminance (cd/m²)CIE Coordinates (x, y)Reference
Carbazole-π-imidazole4.4311,364(0.159, 0.080) nih.gov
Carbazole and diphenyl imidazole1.11430(0.16, 0.08) mdpi.com
Indolizine-based emitter (PPi-Pid)6.01Not specified(0.151, 0.076) tandfonline.com
Benzimidazole-based emitter (CzB-MOPPI)5.976450(0.16, 0.08) tandfonline.com

Supramolecular Assembly and Crystal Engineering for Controlled Architectures

The presence of both N-H donor sites on the indole ring and acceptor nitrogen atoms on the imidazole ring makes the this compound scaffold an excellent candidate for crystal engineering and the construction of supramolecular assemblies. These structures are directed by specific, non-covalent interactions, primarily hydrogen bonding and π-π stacking. rsc.orgnih.gov

X-ray crystallography studies of related compounds have provided detailed insights into these interactions. For example, the crystal structure of 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile reveals that molecules are linked by C-H···N hydrogen bonds, forming undulating chains that combine to create sheet-like structures. nih.gov In another example, Zn(II) complexes with 3-((1H-imidazol-1-yl)methyl)-1H-indole ligands form polar supramolecular aggregates through N-H(indole)···Cl(chloride) intermolecular hydrogen bonds. mdpi.com The ability to form such predictable hydrogen-bonding patterns is crucial for designing materials with specific topologies and properties. nih.gov The stacking of the aromatic indole and imidazole rings further stabilizes these crystalline lattices.

Table 3: Crystallographic Data and Key Interactions for an Imidazolyl-Indole Derivative
ParameterValueReference
Compound1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile nih.gov
FormulaC₁₄H₁₂N₄
Crystal SystemMonoclinic
Space GroupP2₁/c
Dihedral Angle (Indole-Imidazole)77.70 (6)°
Primary InteractionC—H⋯N Hydrogen Bonds
Resulting StructureUndulating chains forming (100) sheets

Catalytic Applications

The nitrogen atoms within the this compound framework can act as effective coordination sites for metal ions, leading to applications as ligands in catalysis. Furthermore, the inherent basicity and aromaticity of the imidazole moiety allow it to function as an organocatalyst.

Utilization as Ligands in Homogeneous and Heterogeneous Catalysis Systems

Derivatives of imidazolyl-indole are versatile ligands for a range of transition metals. The imidazole nitrogen, in particular, readily coordinates to metals like palladium, platinum, and zinc. mdpi.comrsc.org Palladium(II) complexes bearing imidazolylpyridine and related moieties have demonstrated high catalytic activity in several key organic reactions. rsc.org

These complexes have been successfully employed in Suzuki-Miyaura cross-coupling reactions, transfer hydrogenation, and alkyne homocoupling. rsc.org The catalytic activity can be tuned by modifying the ligand structure or the co-ligands around the metal center. For instance, a tetranuclear palladium(II) complex with an imidazo[1,5-a]pyridine-based ligand was found to be highly efficient for Suzuki cross-coupling with a catalyst loading of just 0.1 mol%. rsc.org Similarly, Zn(II) complexes with indole-imidazole hybrid ligands have been synthesized and structurally characterized, highlighting the scaffold's ability to form stable coordination compounds. mdpi.com

Table 4: Catalytic Performance of Palladium Complexes with Imidazole-based Ligands
Reaction TypeCatalyst TypeCatalyst Loading (mol%)Key OutcomeReference
Suzuki-Miyaura Cross-CouplingTetranuclear Pd(II) complex0.1Successful with a wide range of functional groups rsc.org
Homocoupling of PhenylacetylenePd(II) complexesNot specifiedExcellent yield of diphenylbutadiyne

Role in Facilitating Organic Transformations and Green Chemical Processes

The principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of environmentally benign solvents, are central to modern synthetic chemistry. The unique properties of the imidazolyl-indole scaffold lend themselves to these principles. Imidazole itself can act as an organocatalyst, facilitating reactions in aqueous media and avoiding the need for metal catalysts. nih.govias.ac.in

This catalytic activity is leveraged in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, thereby improving atom economy and reducing waste. rsc.orgmdpi.com An efficient and green approach for synthesizing indole-based trisubstituted and tetrasubstituted imidazoles involves a multicomponent reaction using an amino acid like glycine (B1666218) as an organocatalyst in ethanol. researchgate.net This method highlights the utility of the indole-imidazole framework in diversity-oriented synthesis under mild and eco-friendly conditions. researchgate.netnih.govrsc.org The development of such one-pot protocols simplifies synthetic procedures and aligns with the goals of green chemistry. mdpi.comnih.gov

Chemical Sensing and Probe Development (e.g., Optical pH Indicators)

The unique photophysical properties and rich electron density of the indole and imidazole rings make the this compound scaffold a promising platform for the development of chemical sensors and fluorescent probes. While specific studies on the parent compound are not extensively documented in this context, the broader families of indole and imidazole derivatives have been widely explored for their sensing capabilities. rsc.org

The indole moiety, in particular, is a common component in the design of small-molecule fluorescent chemosensors. rsc.org These sensors often contain heteroatoms like nitrogen, oxygen, and sulfur, which can interact with a variety of analytes, including cations, anions, and neutral species. rsc.org This interaction leads to a measurable change in the fluorescence or color of the compound, allowing for the detection of the target analyte. rsc.org For instance, indole-based probes have been developed for the detection of hydrogen peroxide (H₂O₂) with a low limit of detection. nih.gov

Similarly, imidazole-based fluorescent probes have been synthesized and studied for their ability to selectively recognize specific molecules. rsc.org The amphoteric nature of the imidazole ring allows for sensitive discrimination between different nitroaromatic compounds, with a high selectivity for picric acid. rsc.org The mechanism of detection in many of these probes is based on intramolecular charge transfer (ICT), which can be modulated by the presence of an analyte or a change in the local environment, such as pH. nih.gov

A notable application of related structures is in the development of pH-responsive fluorescent probes. A probe based on an imidazo[1,2-a]indole fluorophore, a fused system related to this compound, demonstrated high selectivity and sensitivity to strongly acidic pH. nih.gov This probe exhibited a rapid response time and its fluorescence was not affected by the presence of interfering metal ions. nih.gov The ability to function as a pH indicator is particularly valuable for imaging acidic environments in biological systems, such as in Saccharomyces cerevisiae. nih.gov

The following table summarizes the characteristics of representative fluorescent probes based on indole and imidazole scaffolds:

Probe TypeTarget Analyte/ConditionKey Features
Imidazo[1,2-a]indole-basedStrongly acidic pH (pKa = 3.56)High selectivity and sensitivity, fast response time (within 30s), excellent reversibility. nih.gov
Imidazole-basedPicric acidHigh selectivity over other nitroaromatic compounds, fast response. rsc.org
Indole-basedHydrogen Peroxide (H₂O₂)Near-infrared (NIR) "Turn-On" response, limit of detection of 25.2 nM. nih.gov
Indole-hydrazoneFluoride ionsColorimetric "naked eye" detection. acs.org

Structural Scaffolds for the Synthesis of Complex Organic Molecules

The this compound framework represents a versatile structural scaffold for the synthesis of more complex and functionally diverse organic molecules. Both indole and imidazole rings are considered privileged structures in medicinal chemistry and are key building blocks in the design of new drugs and functional materials. mdpi.comresearchgate.net The combination of these two heterocyclic systems in a single molecule offers multiple points for further functionalization and elaboration.

The indole nucleus itself is a cornerstone in synthetic organic chemistry. indole-building-block.com Various positions on the indole ring can be selectively modified through a range of organic reactions, including cross-coupling reactions like the Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions. mdpi.com This allows for the introduction of a wide variety of substituents and the construction of polysubstituted indole derivatives. mdpi.com For example, 3-iodo-2-carbonitrile derivatives of indole serve as precursors for accessing a diversity of molecular structures through the reactivity of the C-I bond. mdpi.com

Similarly, the imidazole ring is a fundamental building block in the synthesis of numerous heterocyclic compounds. mdpi.com The nitrogen atoms in the imidazole ring can participate in various interactions, including hydrogen bonding and coordination, making it a valuable component in the construction of supramolecular assemblies and functional materials. mdpi.com The synthesis of novel bi-heterocycles often involves the coupling of an imidazole or a related azole scaffold with other heterocyclic systems. nih.gov

The this compound scaffold can be envisioned as a starting point for the synthesis of a variety of complex molecules. The indole nitrogen can be alkylated or arylated, and the C2, C3, C4, C6, and C7 positions of the indole ring, as well as the available positions on the imidazole ring, are all potential sites for further chemical modification. This allows for the systematic exploration of the chemical space around this core structure to develop compounds with specific biological or material properties.

The following table provides examples of complex molecular structures synthesized from indole and imidazole building blocks, illustrating the potential of the this compound scaffold.

Starting ScaffoldSynthetic TransformationResulting Complex Molecule
1H-Indole-2-carbonitrileSonogashira cross-coupling1-(3-Phenylprop-2-yn-1-yl)-1H-indole-2-carbonitrile derivatives. mdpi.com
4H-Imidazole 3-oxides and IndolesNucleophilic substitution of hydrogen (SNH)Indolyl-derived 4H-imidazoles. mdpi.com
5-Amino-1,2,3-triazolesDenitrogenative transformationFunctionalized 1H-imidazoles. mdpi.com
Indole appended vinamidinium saltCyclization reactionsIndole appended pyrimidines and pyrazoles. researchgate.net

Structure Property Relationships and Design Principles for Indole Imidazole Systems

Influence of Substituent Effects on Electronic Structure and Chemical Reactivity

Quantum-chemical calculations on five-membered N-heterocycles show that the position of endocyclic nitrogen atoms relative to a substituent profoundly influences the substituent's electron-donating or -withdrawing properties. rsc.org Nitrogen atoms in the ortho position to a substituent can significantly enhance electron donation and weaken electron withdrawal by induction. rsc.org This principle suggests that substituents on the C-4 position of the imidazole (B134444) ring in 5-(1H-imidazol-1-yl)-1H-indole would have their electronic character strongly modulated.

The introduction of electron-donating groups (EDGs), such as alkyl groups (e.g., methyl, ethyl), onto the imidazole ring generally increases the electron density of the system. nih.gov This enhanced electron density can influence the molecule's ability to chelate metal ions and participate in redox processes. nih.gov Conversely, attaching electron-withdrawing groups (EWGs), like nitro (NO₂) or cyano (CN) groups, would decrease the electron density, making the system more electrophilic and altering its reactivity profile. For instance, in related indole-imidazole conjugates, the presence of chlorine atoms (an EWG) was found to significantly influence the compound's fungicidal effects. nih.gov

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter determining a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap implies higher chemical reactivity and facilitates intramolecular charge transfer (ICT), a key process for applications like nonlinear optics. niscpr.res.in Computational studies on similar indole-imidazole chalcones have shown that the HOMO is typically localized on the electron-rich indole (B1671886) moiety, while the LUMO is distributed across the rest of the conjugated system. niscpr.res.in Altering substituents can tune this energy gap; EDGs generally raise the HOMO energy, while EWGs lower the LUMO energy, both effects leading to a smaller energy gap and modified electronic properties.

Table 7.1.1. Predicted Influence of Substituents on the Electronic Properties of the this compound System.
Substituent TypePositionEffect on Electron DensityPredicted Impact on HOMO-LUMO GapEffect on Chemical Reactivity
Electron-Donating Group (e.g., -CH₃, -OCH₃)Indole or Imidazole RingIncreasesDecreasesEnhances nucleophilicity and susceptibility to electrophilic attack.
Electron-Withdrawing Group (e.g., -Cl, -NO₂)Indole or Imidazole RingDecreasesDecreasesEnhances electrophilicity and susceptibility to nucleophilic attack.

Correlation of Molecular Geometry and Conformation with Spectroscopic and Optical Properties

The three-dimensional structure of this compound, specifically the dihedral angle between the indole and imidazole rings, is a primary determinant of its spectroscopic and optical behavior. The molecule is generally not planar due to steric hindrance and rotation around the C5-N1 single bond connecting the two rings. This conformation dictates the extent of π-conjugation across the system, which in turn governs its interaction with electromagnetic radiation.

Spectroscopic Properties: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard tools for characterizing the structure of these systems.

¹H NMR: In related indole-imidazole compounds, the proton of the indole N-H typically appears as a singlet near 11 ppm. Aromatic protons of the indole ring are observed between 6.38 and 7.69 ppm, while those of the imidazole ring are found in the 6.69–8.19 ppm range. nih.govnih.gov

¹³C NMR: Carbon signals for the indole moiety generally appear in the 108–136 ppm region, while imidazole carbons resonate between 118–152 ppm. nih.govnih.gov

FT-IR: The IR spectra of indole-imidazole systems consistently show a characteristic band for the N-H stretch of the indole ring in the 3300–3600 cm⁻¹ region. nih.govnih.gov A signal characteristic of the indole ring itself is also observed between 540 and 650 cm⁻¹. nih.govnih.gov

Table 7.2.1. Typical Spectroscopic Data for Indole-Imidazole Scaffolds.
TechniqueFunctional Group/FragmentCharacteristic Signal Range
¹H NMRIndole N-H~11 ppm
¹H NMRIndole Aromatic Protons6.38 - 7.69 ppm
¹H NMRImidazole Aromatic Protons6.69 - 8.19 ppm
¹³C NMRIndole Carbons108 - 136 ppm
¹³C NMRImidazole Carbons118 - 152 ppm
FT-IRIndole N-H Stretch3300 - 3600 cm⁻¹

Optical Properties: The optical properties, such as UV-Vis absorption and fluorescence, are directly linked to the electronic transitions within the molecule. The conformation plays a crucial role; a more planar geometry allows for greater π-electron delocalization, which typically results in a red-shift (shift to longer wavelengths) of the absorption and emission maxima.

Imidazole derivatives are known to possess unique optical properties and their incorporation into larger conjugated systems can lead to fluorescent materials. researchgate.netnih.gov Studies on imidazole-based fluorophores have shown that they can exhibit high fluorescence quantum yields and large Stokes shifts. researchgate.net The emission wavelength is often sensitive to solvent polarity, with increased polarity causing a red-shift, indicating a more polar excited state consistent with intramolecular charge transfer. nih.gov For the this compound system, electronic transitions would likely involve π-π* and n-π* transitions associated with the aromatic rings. The degree of planarity and the nature of substituents would modulate the energies of these transitions, thereby tuning the color and efficiency of light absorption and emission.

Rational Design Strategies for Tailored Material and Catalytic Performance

The inherent structural and electronic features of the this compound scaffold make it an attractive target for rational design in materials science and catalysis.

Material Design: A key strategy in designing organic functional materials, such as those for nonlinear optics (NLO), is to create molecules with significant intramolecular charge transfer (ICT). niscpr.res.in This is achieved by connecting an electron-donor moiety to an electron-acceptor moiety through a π-conjugated bridge. In the indole-imidazole system, the indole ring can act as the donor. By functionalizing the imidazole ring or another part of the molecule with a strong electron-acceptor group, a potent "push-pull" system can be established. This design enhances the molecular hyperpolarizability, a key property for NLO materials. niscpr.res.in The choice of the π-bridge and the strength of the donor/acceptor groups are critical design parameters for tuning the NLO response.

Catalytic Performance: The imidazole moiety is a cornerstone of many catalysts due to the ability of its nitrogen atoms to act as ligands for metal ions or to function as proton donors/acceptors.

Organocatalysis: Imidazolium (B1220033) salts, derived from imidazoles, have been shown to be effective organocatalysts for reactions such as the synthesis of bis(indolyl)methanes. nih.gov The catalytic activity is proposed to occur through nucleophilic activation of substrates via a cation-π interaction. nih.gov By modifying the substituents on the this compound backbone, it is possible to tune the steric and electronic properties of the derived imidazolium salt to optimize its catalytic efficiency and substrate scope.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies with Enhanced Efficiency, Sustainability, and Atom Economy

Future synthetic strategies for 5-(1H-imidazol-1-yl)-1H-indole and related compounds will prioritize green chemistry principles to minimize environmental impact and improve efficiency. researchgate.neteurekaselect.com A primary goal is to maximize the incorporation of all reactant materials into the final product, a concept known as atom economy. wikipedia.orgacs.orgacs.org High-yielding reactions can still be inefficient if they produce significant waste; therefore, reaction designs that form minimal byproducts are crucial. wikipedia.orgprimescholars.com

Promising methodologies include:

Continuous Flow Synthesis: Flow chemistry is emerging as a superior alternative to traditional batch processing for the synthesis of indole (B1671886) derivatives. nih.govresearchgate.net By performing reactions in continuous-flow microreactors, chemists can achieve better control over reaction parameters, enhance safety, improve yields, and enable easier scalability. researchgate.netnih.gov This technology has been successfully applied to classic reactions like the Fischer indole synthesis and can be adapted for the multistep construction of complex heterocyclic systems. nih.govnih.gov

Green Catalysis and Solvents: The development of novel, reusable catalysts, such as SO3H-functionalized ionic liquids, can facilitate reactions in environmentally benign solvents like water. rsc.org This approach not only simplifies product separation but also reduces reliance on volatile and often toxic organic solvents. rsc.org

Energy-Efficient Methods: Techniques like microwave irradiation and ultrasound-assisted synthesis are gaining traction. eurekaselect.comscinito.ai These methods can dramatically reduce reaction times, increase yields, and lower energy consumption compared to conventional heating. researchgate.net

These advanced synthetic methods represent a shift from a focus solely on chemical yield to a more holistic view that values waste minimization and sustainability. acs.org

Application of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring and Mechanistic Insights

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing the synthesis of indole-imidazole systems. Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through real-time measurements of critical parameters. mt.comstepscience.com The integration of advanced spectroscopic probes directly into the reaction vessel allows for continuous monitoring, moving beyond traditional offline analysis. stepscience.comamericanpharmaceuticalreview.com

Key emerging techniques include:

In-situ Spectroscopy: Techniques such as Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the concentration of reactants, intermediates, and products in real time. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com Fiber-optic probes can be inserted directly into a reactor, providing a continuous stream of data that reveals reaction kinetics and can help identify unstable intermediates. americanpharmaceuticalreview.comjascoinc.com

Mass Spectrometry: Real-time reaction monitoring can also be achieved with mass spectrometry using ambient desorption ionization techniques like the Atmospheric Solids Analysis Probe (ASAP). waters.comadvion.com This allows for the rapid identification of reaction components and products with minimal sample preparation, accelerating process development. waters.com

By applying these PAT tools, researchers can gain fundamental insights into the formation of this compound, leading to the development of more robust and optimized synthetic processes. americanpharmaceuticalreview.comrsc.org This real-time data facilitates rapid process optimization, ensures consistent product quality, and minimizes the generation of out-of-specification batches. americanpharmaceuticalreview.com

Integration of Machine Learning and Artificial Intelligence in the Computational Design and Prediction of Indole-Imidazole Systems

Future applications in this area include:

Property Prediction: AI frameworks are being developed to accurately predict the physicochemical and biological properties of molecules from their 2D structures alone, eliminating the need for computationally expensive 3D modeling. newswise.com For instance, ML models can be trained to predict the photovoltaic performance of imidazole-based dyes or the therapeutic potential of indole derivatives. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR): AI-driven QSAR models can establish robust correlations between the structural features of indole-imidazole compounds and their biological activities. espublisher.comresearchgate.net This allows for the virtual screening of millions of potential derivatives to identify candidates with the highest probability of success before committing to laboratory synthesis. nih.gov

De Novo Design: Advanced algorithms can design entirely new indole-imidazole structures tailored to specific functions, such as inhibiting a particular enzyme or exhibiting desired material properties. nih.gov This data-driven approach helps to explore chemical space more effectively and identify novel, high-potential compounds.

Exploration of Novel Non-Biological Applications in Advanced Technologies and Chemical Engineering

While the biological activity of indole-imidazole compounds is well-documented, significant potential exists for their use in non-biological, high-technology applications. nih.govnih.gov The unique electronic and photophysical properties of this scaffold make it an attractive candidate for development in materials science and chemical engineering.

Emerging research areas include:

Corrosion Inhibition: The imidazole (B134444) ring is known for its ability to coordinate with metal ions and form protective films on metal surfaces. This property makes imidazole derivatives effective corrosion inhibitors in various industrial applications. nbinno.com Future research could explore the potential of this compound as a highly effective, environmentally friendly corrosion inhibitor for different metals and alloys.

Sensors and Catalysis: The heterocyclic nitrogen atoms in the indole and imidazole rings can act as binding sites for ions or molecules, opening up possibilities for their use in chemical sensors. Furthermore, the scaffold can be incorporated into more complex structures to act as a ligand for metal catalysts, influencing the catalytic activity and selectivity in chemical transformations.

Exploring these non-biological applications will diversify the utility of the this compound core structure, potentially leading to the development of advanced materials with novel functions.

Q & A

Q. What are the common synthetic routes for preparing 5-(1H-imidazol-1-yl)-1H-indole, and how can reaction conditions be optimized for yield improvement?

The one-pot multi-component reaction (MCR) approach is widely used for synthesizing this compound derivatives. For example, refluxing aldehyde precursors (e.g., 5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) with malanonitrile and hydroxylated aromatic amines in polar aprotic solvents (e.g., ethanol or DMF) under controlled pH and temperature conditions yields target compounds. Optimization involves adjusting stoichiometry, solvent choice (e.g., PEG-400/DMF mixtures for enhanced solubility), and reaction time (typically 3–12 hours). Catalysts like CuI can improve cyclization efficiency .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F where applicable) is critical for confirming substitution patterns and regiochemistry. Mass spectrometry (FAB-HRMS or ESI-MS) validates molecular weight, while thin-layer chromatography (TLC) monitors reaction progress. Elemental analysis ensures stoichiometric accuracy. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection or reversed-phase columns provides quantitative data. Recrystallization in ethanol or ethyl acetate/hexane mixtures further purifies the compound .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound derivatives?

SHELXL refinement within the SHELX suite is the gold standard for small-molecule crystallography. For this compound derivatives, high-resolution data collection (e.g., synchrotron sources) combined with iterative least-squares refinement of positional and anisotropic displacement parameters clarifies bond-length discrepancies and torsional angles. The program’s robust handling of twinned data or partial disorder (common in flexible imidazole-indole systems) ensures accurate electron density maps. Validation tools in SHELXL check for geometric outliers, ensuring compliance with IUCr standards .

Q. What strategies are recommended for analyzing contradictory biological activity data of this compound derivatives across different assay systems?

Cross-validation using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability tests) is essential. For instance, if a derivative shows potent CYP19 inhibition (IC₅₀ = 15.3 nM) in enzyme assays but limited efficacy in cellular models, factors like membrane permeability or metabolic stability should be investigated. Dose-response curves, pharmacokinetic profiling (e.g., plasma protein binding), and molecular dynamics simulations can reconcile discrepancies. Patent literature and preclinical studies on structurally analogous compounds provide additional mechanistic insights .

Q. How does the electronic configuration of the imidazole-indole system influence binding affinity to cytochrome P450 enzymes like CYP19?

Density functional theory (DFT) calculations reveal that the electron-rich imidazole nitrogen atoms and the indole π-system facilitate hydrogen bonding and hydrophobic interactions with CYP19’s active site. Structure-activity relationship (SAR) studies show that substituents at the indole C-3 position (e.g., chloro or methyl groups) enhance binding by filling hydrophobic pockets. Chiral chromatography of enantiomers (e.g., isolating the (+)-enantiomer of 5-[(4-chlorophenyl)(1H-imidazol-1-yl)methyl]-1H-indole) demonstrates stereospecificity, with one enantiomer showing 2× higher activity due to optimal spatial alignment with catalytic residues .

Q. What computational methods are effective for predicting metal-ion coordination or enzyme interactions in this compound derivatives?

Molecular docking (AutoDock Vina, Glide) and molecular dynamics (GROMACS, AMBER) simulations predict binding modes with metalloenzymes or receptors. For example, the imidazole ring’s lone-pair electrons can coordinate transition metals (e.g., Zn²⁺ in matrix metalloproteinases), altering enzymatic activity. Free-energy perturbation (FEP) calculations quantify binding affinities, while QM/MM hybrid models elucidate electronic effects at active sites. Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) confirms computational predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.